N-(3,4-dimethoxyphenyl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide
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Overview
Description
N-(3,4-dimethoxyphenyl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic rings, methoxy groups, a trifluoromethyl group, and a thiazole ring, making it a subject of study for its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Acylation: The acetamide moiety is introduced via acylation reactions, often using acyl chlorides or anhydrides in the presence of a base.
Methoxylation: The methoxy groups on the phenyl ring are typically introduced through methylation reactions using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide has several scientific research applications:
Chemistry: It is studied for its reactivity and potential as a building block for more complex molecules.
Biology: The compound’s biological activity is of interest, particularly its potential as an enzyme inhibitor or receptor modulator.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dimethoxyphenyl)-2-(2-aminothiazol-4-yl)acetamide: Lacks the trifluoromethyl group, which may affect its reactivity and biological activity.
N-(3,4-dimethoxyphenyl)-2-(2-(phenylamino)thiazol-4-yl)acetamide: Similar structure but without the trifluoromethyl group, leading to different chemical and biological properties.
Uniqueness
The presence of the trifluoromethyl group in N-(3,4-dimethoxyphenyl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide imparts unique chemical properties, such as increased lipophilicity and metabolic stability. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O3S/c1-28-16-7-6-14(9-17(16)29-2)24-18(27)10-15-11-30-19(26-15)25-13-5-3-4-12(8-13)20(21,22)23/h3-9,11H,10H2,1-2H3,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZZFOGLNBMCANB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NC3=CC=CC(=C3)C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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